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molecular formula C5H8IN3O2S B143334 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide CAS No. 135773-25-0

4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide

Cat. No. B143334
M. Wt: 301.11 g/mol
InChI Key: HSJHNZMKMJPPGU-UHFFFAOYSA-N
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Patent
US05475113

Procedure details

It should be noted in connection with Reaction Schemes 1, 2 and 3 that in all of these reaction schemes heterocycle derivatives corresponding respectively to Formula 7, 11 and 15 can be employed where in the A-B' substituent A is (CH2)n, n is 0, and B' is hydrogen. A carboxylic acid group is then introduced into the molecule, after coupling with the tetrahydronaphthalene moiety, by reaction with strong base (such as n-butyl lithium) and carbon dioxide or ethyl chloroformate. Reaction Scheme 4 illustrates specifically the synthesis of Compound 3 and Compound 4 of the present application. In accordance with this scheme (5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)acetylene (Compound 10) is reacted with trimethylaluminum in the presence zirconocene dichloride. The resulting "carboaluminated adduct" (not shown in Scheme 4) is reacted in the presence of tetrakis(triphenylphosphine)palladium (Pd(PPh3)4) catalyst, with 1-(N,N-dimethylsulfamoyl)-4-iodoimidazole (Compound 11) which is obtained by iodination from 1-(N,N-dimethylsulfamoyl)imidazole. The latter compound can be obtained in accordance with the chemical literature: Chadwick et al. J. Chem. Soc., Perkin Trans. I 1984, 481-486. The result of the coupling reaction between between the carboaluminated adduct derived from Compound 10 and Compound 11 is (E)-4-[2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)propen-1-yl]-1-(N,N-dimethylsulfamoyl)imidazole (Compound 12). The carboxylic acid ethyl ester moiety is introduced into the molecule by reacting the anion of Compound 12 generated with strong base such as n-butyl lithium, with ethyl chloroformate, to yield ethyl (E)-4-[2-(5,6,7,8-tetrahydro- 3,5,5,8,8-pentamethylnaphthalen-2-yl)propen-1-yl]-1-(N,N-dimethylsulfamoyl)-2-imidazolecarboxylate (Compound 4). The dimethylsulfamoyl group is removed from the imidazole nitrogen by treatment with acid, to yield ethyl (E)-4-[2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)propen-1-yl]-2-imidazolecarboxylate (Compound 3). ##STR10##
[Compound]
Name
heterocycle
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)acetylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Compound 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
zirconocene dichloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
[Compound]
Name
Formula 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
(CH2)n
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[H][H].C1[C:12]2[C:7](=CC=CC=2)CCC1.C([Li])CCC.C(=O)=O.ClC(OCC)=O.CC1C(/C(/C)=C/C2N=C(C(OCC)=O)NC=2)=CC2C(C)(C)CCC(C)(C)C=2C=1.CC1C(/C(/C)=C/C2[N:73]=[C:74](C(OCC)=O)[N:75]([S:77](=[O:82])(=[O:81])[N:78]([CH3:80])[CH3:79])C=2)=CC2C(C)(C)CCC(C)(C)C=2C=1.CC1C(C#C)=CC2C(C)(C)CCC(C)(C)C=2C=1.C[Al](C)C.CN(C)S(N1C=C(I)N=C1)(=O)=O>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl-].[Cl-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+2]>[CH3:79][N:78]([CH3:80])[S:77]([N:75]1[CH:7]=[CH:12][N:73]=[CH:74]1)(=[O:82])=[O:81] |f:11.12.13.14.15,^1:125,127,146,165|

Inputs

Step One
Name
heterocycle
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)acetylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)C#C
Name
Compound 10
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)C#C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Al](C)C
Name
zirconocene dichloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(S(=O)(=O)N1C=NC(=C1)I)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(S(=O)(=O)N1C=NC(=C1)I)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Four
Name
Formula 7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
(CH2)n
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)/C(=C/C=1N=C(NC1)C(=O)OCC)/C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)/C(=C/C=1N=C(N(C1)S(N(C)C)(=O)=O)C(=O)OCC)/C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It should be noted in connection with Reaction Schemes 1, 2 and 3 that in all
ADDITION
Type
ADDITION
Details
A carboxylic acid group is then introduced into the molecule
CUSTOM
Type
CUSTOM
Details
Reaction Scheme 4

Outcomes

Product
Name
Type
product
Smiles
CN(S(=O)(=O)N1C=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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